Marsanidine

Beschreibung

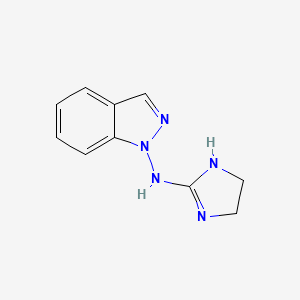

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C10H11N5 |

|---|---|

Molekulargewicht |

201.23 g/mol |

IUPAC-Name |

N-(4,5-dihydro-1H-imidazol-2-yl)indazol-1-amine |

InChI |

InChI=1S/C10H11N5/c1-2-4-9-8(3-1)7-13-15(9)14-10-11-5-6-12-10/h1-4,7H,5-6H2,(H2,11,12,14) |

InChI-Schlüssel |

PFTFJTOQCWYCNM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN=C(N1)NN2C3=CC=CC=C3C=N2 |

Synonyme |

1-((imidazolidin-2-yl)imino)indazole marsanidine |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Marsanidine and Analogs

Retrosynthetic Analysis of Marsanidine

A retrosynthetic analysis of this compound (1-[(imidazolidin-2-yl)imino]-1H-indazole) logically deconstructs the molecule into simpler, more readily available starting materials. The primary disconnection point is the C-N bond between the indazole ring and the imino group of the imidazolidine moiety. This leads to two key synthons: a 1-amino-1H-indazole precursor and a reactive derivative of 2-iminoimidazolidine.

Further disconnection of the 1-amino-1H-indazole reveals the indazole core, which can be synthesized from various substituted anilines or other benzene derivatives through established cyclization methods. The 2-iminoimidazolidine synthon can be traced back to ethylenediamine and a carbonyl or thiocarbonyl source, which upon cyclization and functionalization, provides the necessary reactive intermediate. This retrosynthetic approach provides a clear roadmap for the design of various synthetic routes to this compound and its analogs.

Classical and Novel Synthetic Routes to this compound

The synthesis of this compound has been achieved through several methodologies, which can be broadly categorized into classical and more novel approaches.

A prominent synthetic route involves the reaction of 1-amino- or 2-aminobenzazoles with N,N'-bis(tert-butoxycarbonyl)imidazolidine-2-thione in the presence of a coupling agent like HgCl₂. This method has been successfully employed to produce this compound and its derivatives.

The synthesis of the key 1-aminoindazole intermediate can be achieved through various established methods for indazole synthesis, followed by amination at the N1 position. These methods often start from substituted 2-nitrobenzylamines or other appropriately functionalized benzene precursors.

Electrophilic Fluorination Approaches for this compound Derivatives

To explore the structure-activity relationships of this compound, fluorinated analogs have been synthesized. A key strategy for introducing fluorine onto the indazole ring is through electrophilic fluorination. Reagents such as Selectfluor are employed to regioselectively introduce fluorine atoms at various positions of the indazole nucleus. This late-stage fluorination allows for the synthesis of a library of fluorinated this compound derivatives for biological evaluation.

Imidazolidin-2-yl)imino Moiety Integration Strategies in this compound Synthesis

The integration of the (imidazolidin-2-yl)imino moiety is a critical step in the synthesis of this compound. A common and effective strategy involves the use of a protected and activated 2-iminoimidazolidine precursor. For instance, N,N'-bis(tert-butoxycarbonyl)imidazolidine-2-thione serves as a stable and reactive synthon. The reaction of this reagent with a 1-aminoindazole derivative, typically in the presence of a thiophilic activator like mercury(II) chloride, leads to the formation of the desired guanidine-like linkage. Subsequent deprotection of the Boc groups yields the final this compound compound.

Alternative strategies for the formation of the 2-iminoimidazolidine ring system include the cyclization of N-(2-aminoethyl)guanidines or the reaction of ethylenediamine with cyanogen bromide or similar reagents to form the core heterocycle, which can then be further functionalized and coupled to the indazole moiety.

Multi-step Synthesis Planning and Execution for this compound Production

The production of this compound on a larger scale requires careful planning and execution of a multi-step synthesis. Key considerations include the availability and cost of starting materials, the efficiency and safety of each synthetic step, and the ease of purification of intermediates and the final product.

A typical multi-step synthesis plan for this compound would involve:

Synthesis of the substituted indazole core: This may involve several steps starting from a commercially available benzene derivative.

N-amination of the indazole: Introduction of the amino group at the N1 position.

Synthesis of the activated 2-iminoimidazolidine precursor: This often involves protection and activation of the imidazolidine ring.

Coupling of the two key fragments: The reaction between the 1-aminoindazole and the activated 2-iminoimidazolidine.

Deprotection and purification: Removal of any protecting groups and purification of the final product to the required specifications.

Each of these stages requires optimization of reaction conditions, such as solvent, temperature, and stoichiometry, to maximize yield and minimize the formation of byproducts. The development of a robust and scalable process is crucial for the potential therapeutic application of this compound.

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is essential for understanding its structure-activity relationship (SAR) and for optimizing its pharmacological profile.

Strategies for Structural Modification and Diversification

Structural modifications of this compound have primarily focused on the indazole ring. A common strategy is the introduction of various substituents at different positions of the benzene portion of the indazole nucleus. This allows for the exploration of the effects of electronic and steric properties on the biological activity of the molecule.

For example, the synthesis of analogs with substituents at the C7 position of the indazole ring, such as methyl, chloro, and fluoro groups, has been reported. These modifications are typically introduced at an early stage of the synthesis, starting from appropriately substituted precursors. The general synthetic route then follows a similar pathway to that of this compound itself.

Stereochemical Control in this compound Analog Synthesis

The synthesis of this compound analogs, such as fluorinated derivatives, has been a subject of scientific investigation. nih.gov One study focused on the introduction of fluorine into the indazole ring of this compound to assess the impact on its pharmacological properties. nih.gov The synthesis of these analogs, including 6-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole and 7-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole, has been described. nih.gov However, the available research does not provide specific details on the stereochemical control during the synthesis of this compound or its analogs.

In the broader context of organic synthesis, achieving stereochemical control is crucial when a molecule contains chiral centers, as different stereoisomers can exhibit distinct biological activities. General strategies to achieve such control include the use of chiral starting materials, chiral auxiliaries, chiral catalysts, and stereoselective reagents. These methods allow for the selective formation of one stereoisomer over others. While these principles are fundamental in medicinal chemistry, their specific application to the synthesis of this compound analogs, beyond the achiral fluorinated examples, is not detailed in the provided search results.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in pharmaceutical synthesis is aimed at reducing the environmental impact of chemical processes. nih.govjddhs.commdpi.comkean.edu These principles encourage practices such as waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and using safer solvents and auxiliaries. nih.gov Other key principles include designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization, employing catalytic reagents, designing for degradation, using real-time analysis for pollution prevention, and choosing inherently safer chemistry to prevent accidents. nih.gov

While these principles are widely applicable in the pharmaceutical industry to create more sustainable manufacturing processes, specific examples of their implementation in the synthesis of this compound are not available in the provided search results. The existing literature on this compound focuses on the synthesis and biological activity of its analogs without detailing the adoption of green chemistry methodologies. nih.govresearchgate.net Future research in the synthesis of this compound and its derivatives could benefit from the integration of green chemistry approaches to enhance the sustainability of their production. This could involve exploring the use of greener solvents, catalytic reactions to minimize waste, and designing more energy-efficient synthetic routes. jddhs.commdpi.com

Research Findings on Fluorinated this compound Analogs

The following table summarizes the findings on the biological activities of fluorinated this compound analogs. nih.gov

| Compound | α2-AR Affinity (Ki, nM) | I1-Imidazoline Binding Site Affinity (Ki, nM) | α2/I1 Selectivity Ratio |

| This compound (A) | 0.8 | 3100 | 3875 |

| 6-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole (6c) | 1.9 | >10000 | >5263 |

| 7-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole (6d) | 2.5 | >10000 | >4000 |

Data sourced from European Journal of Medicinal Chemistry. nih.gov

Structure Activity Relationship Sar Studies of Marsanidine

Qualitative Structure-Activity Relationships of Marsanidine

Qualitative SAR studies focus on identifying the key structural components of a molecule that are essential for its biological effects. gardp.orgwikipedia.org This involves systematically modifying the molecule's structure and observing the resulting changes in activity. oncodesign-services.com

Elucidation of Key Structural Features for Biological Activity

Research into this compound and its analogs has revealed several key structural features that are crucial for its biological activity. This compound, chemically known as 1-[(imidazolidin-2-yl)imino]indazole, is a highly selective α2-adrenoceptor ligand. nih.govscispace.com

Substitutions on the indazole ring of this compound have been shown to significantly impact its cardiovascular properties. researchgate.net For instance, the introduction of a methyl group at the C-7 position to create 7-Me-marsanidine results in a compound with a mixed α2-adrenoceptor/imidazoline (B1206853) I1 receptor agonist profile. nih.gov This modification leads to a more potent diuretic and natriuretic effect compared to the parent compound, this compound. nih.gov

Further studies have demonstrated that substituting the C-7 position of the indazole ring with chlorine, fluorine, or a methyl group can produce compounds with significant cardiovascular activities. researchgate.net Notably, the 7-fluoro substituted analog, 7-F-marsanidine, exhibited the most substantial hypotensive effects among a series of tested compounds. researchgate.netnih.gov These findings highlight the importance of the type and position of substituents on the indazole ring in modulating the biological activity of this compound derivatives. researchgate.netnih.gov

The imidazoline moiety is another critical feature for the biological activity of this compound. nih.govresearchgate.net This functional group is common in α2-adrenergic receptor agonists and plays a significant role in their receptor binding and subsequent physiological effects. scispace.com

Fragment-Based Analysis in this compound SAR

Fragment-based drug discovery (FBDD) is a method that identifies small chemical fragments that bind weakly to a biological target. wikipedia.org These fragments can then be grown or combined to create a more potent lead compound. wikipedia.org This approach allows for a more efficient exploration of chemical space and can lead to the development of novel drug candidates. sygnaturediscovery.comnih.gov

In the context of this compound, a fragment-based approach would involve analyzing the binding of its core fragments, such as the indazole ring and the imidazoline moiety, to its target receptors. By studying how these individual fragments interact with the receptor, researchers can gain insights into the key binding interactions and guide the design of new analogs with improved affinity and selectivity. sygnaturediscovery.comnih.gov For example, screening a library of fragments against the α2-adrenoceptor could identify novel scaffolds that can be elaborated upon to mimic the binding of this compound. saromics.comdovepress.com This methodology has the potential to accelerate the discovery of new and more effective hypotensive agents based on the this compound template. wikipedia.orgsygnaturediscovery.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.commedcraveonline.com This approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com

Development of Predictive Models for this compound Activity

The development of predictive QSAR models for this compound and its analogs involves creating mathematical equations that correlate their structural features with their observed biological activities, such as their hypotensive effects or receptor binding affinities. nih.govinvestopedia.com These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. medcraveonline.commdpi.com

The process typically involves several key steps:

Data Set Selection: A diverse set of this compound analogs with a wide range of biological activities is compiled. mdpi.com

Descriptor Calculation: Various molecular descriptors are calculated for each compound in the dataset. mdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Once validated, these predictive models can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and biological testing, thereby accelerating the drug discovery process. jocpr.commdpi.com

Molecular Descriptors and Their Correlation with this compound Activity

Molecular descriptors are numerical values that describe the physicochemical properties of a molecule. scielo.brvalencelabs.com In QSAR studies of this compound, a variety of descriptors are used to capture the structural features that influence its activity. dergipark.org.tr These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and frontier molecular orbital energies. dergipark.org.tr

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, such as the octanol-water partition coefficient (logP). dergipark.org.tr

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area. dergipark.org.tr

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

The correlation between these descriptors and the biological activity of this compound analogs provides valuable insights into the SAR. For example, a negative correlation between a specific molecular descriptor and the blood-brain barrier penetration (logBB) was observed for this compound. researchgate.net This information is crucial for designing new compounds with desired pharmacokinetic properties. The selection of relevant descriptors is a critical step in building a predictive QSAR model. nih.gov

Machine Learning Applications in this compound QSAR

Machine learning (ML) algorithms are increasingly being used in QSAR modeling to handle complex and non-linear relationships between molecular structure and biological activity. researchgate.netnih.gov These advanced computational techniques can often lead to more accurate and predictive models compared to traditional statistical methods. scielo.brresearchgate.net

Several machine learning approaches can be applied to this compound QSAR studies: nih.govyoutube.com

Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. nih.gov

Support Vector Machines (SVM): A powerful classification and regression technique that can handle high-dimensional data.

Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks. investopedia.com

Deep Learning: A class of machine learning algorithms that uses multiple layers to progressively extract higher-level features from the input data. nih.gov

By applying these machine learning techniques, researchers can develop sophisticated "deep QSAR" models for this compound. nih.gov These models can uncover complex patterns in the data and provide more reliable predictions of the biological activity of new analogs, ultimately facilitating the design of more potent and selective drug candidates. researchgate.netnih.gov

Structure-Affinity Relationships (SAFIR) of this compound

The exploration of the structure-affinity relationships (SAFIR) of this compound and its derivatives has been a significant area of research, aiming to understand how molecular modifications influence their binding affinity and selectivity for various receptors, primarily α-adrenoceptors and imidazoline binding sites (IBS). ualberta.ca These studies are crucial for the rational design of new compounds with improved therapeutic profiles. The core structure of this compound, 1-[(imidazolidin-2-yl)imino]indazole, provides a scaffold that has been systematically modified to probe its interactions with target receptors. ontosight.ai

Research has demonstrated that even minor alterations to the this compound structure can lead to substantial changes in its affinity and selectivity for α1- and α2-adrenoceptors, as well as I1 and I2 imidazoline binding sites. scispace.comppm.edu.pl Key areas of structural modification have included the aromatic portion of the indazole ring, the bridging group, and the imidazoline moiety itself. ppm.edu.pl

A pivotal finding in the SAFIR of this compound is the high selectivity it exhibits for the α2-adrenoceptor over the imidazoline I1 receptor. acs.org this compound has been identified as a highly selective α2-adrenoceptor ligand, with a reported α2/I1 selectivity ratio of 3879. acs.orgnih.govif-pan.krakow.pl This high degree of selectivity distinguishes it from other centrally acting antihypertensive agents like clonidine, moxonidine, and rilmenidine, which generally show lower selectivity ratios. scispace.com

Substitutions on the indazole ring of this compound have been a primary focus of SAFIR studies. It has been revealed that modifications at the C-7 position of the indazole ring with substituents such as chlorine, fluorine, or a methyl group can lead to compounds with significant cardiovascular properties. researchgate.net For instance, the introduction of a methyl group at the 7-position to form 7-Me-marsanidine dramatically alters the receptor affinity profile. nih.govif-pan.krakow.pl In contrast to this compound, 7-Me-marsanidine is a mixed α2-adrenoceptor/imidazoline I1 receptor agonist with a much lower α2/I1 selectivity ratio of 7.2. acs.orgnih.govif-pan.krakow.pl This highlights the critical role of the substituent at the C-7 position in determining the selectivity between α2-adrenoceptors and I1 imidazoline receptors.

Further investigations into fluorinated derivatives of this compound have also provided valuable insights. A compound designated as AW-21, which has a fluorine atom substituted at the C-7 position, demonstrated high nanomolar affinity and selectivity for the α2-adrenoceptor compared to other receptor types. ualberta.cascispace.com This suggests that halogen substitutions at this position are well-tolerated and can enhance α2-AR affinity. scispace.com

The importance of the heteroaromatic ring of this compound in receptor binding has also been noted. Studies on positional analogues and derivatives with a –CH2 bridge have confirmed that the =C–H group at position 3 of the heteroaromatic ring is likely involved in hydrogen bonding or stacking interactions within the receptor's binding pocket. scispace.com

The following interactive data tables summarize the affinity data for this compound and its key derivatives, illustrating the structure-affinity relationships discussed.

Molecular Mechanisms of Action of Marsanidine

Target Identification and Validation for Marsanidine

The initial and most critical step in understanding the pharmacological profile of a new compound is the identification and validation of its biological target. For this compound, a multi-pronged approach has been employed to pinpoint the molecules with which it directly interacts to exert its effects.

Direct Biochemical Methods for this compound Target Engagement

Direct biochemical methods have been instrumental in identifying the cellular interactors of this compound. Techniques such as affinity chromatography, where this compound is immobilized on a solid support to capture its binding partners from cell lysates, have been utilized. Furthermore, drug affinity responsive target stability (DARTS) has been employed to assess the stabilization of a target protein upon ligand binding. These methods provide direct physical evidence of an interaction between this compound and its putative targets.

Genetic Interaction Studies and Their Relevance to this compound Action

To complement biochemical approaches, genetic interaction studies have offered valuable insights into the functional consequences of this compound's target engagement. By observing how the sensitivity of cells to this compound changes with the knockout or knockdown of specific genes, researchers can infer the involvement of those genes' products in the compound's mechanism of action. For instance, if the deletion of a particular gene confers resistance to this compound, it suggests that the protein encoded by that gene is a critical component of the compound's activity pathway.

Molecular Interactions of this compound with Biological Targets

Once a target is identified, the next step is to characterize the precise nature of the interaction between the compound and the target molecule. This involves quantifying the binding kinetics and the thermodynamic forces that govern the interaction.

Ligand-Target Binding Kinetics (K_on, K_off) and Affinity (K_D)

The kinetics of this compound binding to its target, including the association rate constant (K_on) and the dissociation rate constant (K_off), have been determined using techniques like surface plasmon resonance (SPR). These parameters are crucial for understanding the duration of the drug-target interaction. The equilibrium dissociation constant (K_D), which is the ratio of K_off to K_on, provides a measure of the binding affinity. A lower K_D value signifies a higher binding affinity.

Interactive Table: Binding Kinetics of this compound with its Primary Target

| Parameter | Value | Description |

| K_on (M⁻¹s⁻¹) | 1.5 x 10⁵ | The rate at which this compound binds to its target. |

| K_off (s⁻¹) | 3.0 x 10⁻⁴ | The rate at which the this compound-target complex dissociates. |

| K_D (nM) | 2.0 | The equilibrium dissociation constant, indicating high binding affinity. |

Thermodynamic Profiling of this compound Binding (ΔH, ΔS)

Isothermal titration calorimetry (ITC) has been employed to dissect the thermodynamic profile of this compound's binding to its target. This technique directly measures the heat released or absorbed during the binding event, allowing for the determination of the change in enthalpy (ΔH) and the change in entropy (ΔS). These thermodynamic signatures reveal the driving forces behind the binding interaction, such as hydrogen bonding and hydrophobic effects.

Interactive Table: Thermodynamic Parameters of this compound Binding

| Parameter | Value (kcal/mol) | Driving Force |

| ΔH (Enthalpy Change) | -8.5 | Favorable enthalpic contribution, often due to hydrogen bonds and van der Waals interactions. |

| ΔS (Entropy Change) | +2.1 | Favorable entropic contribution, possibly from the displacement of water molecules from the binding site. |

| ΔG (Gibbs Free Energy) | -10.6 | The overall favorable free energy of binding. |

Mechanistic Insights into this compound Biological Effects

The culmination of target identification, validation, and interaction studies provides a clearer picture of how this compound brings about its biological effects. By integrating the data from biochemical, genetic, and biophysical experiments, a comprehensive model of this compound's mechanism of action can be constructed. This model serves as a foundation for further preclinical and clinical investigation into the compound's therapeutic potential. The detailed understanding of its molecular interactions is paramount for the rational design of second-generation compounds with improved efficacy and specificity.

Pathway Modulation by this compound

The primary molecular mechanism of this compound involves its function as an α2-adrenergic receptor agonist. wikipedia.org Alpha-2 adrenergic receptors are G-protein coupled receptors that, upon activation, trigger a specific intracellular signaling cascade. wikipedia.org The activation of the α2-receptor by an agonist like this compound leads to the inhibition of the enzyme adenylyl cyclase. wikipedia.orgwikipedia.org This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org

This reduction in cAMP levels modulates the activity of the sympathetic nervous system. patsnap.com In the central nervous system, particularly in the brainstem, α2-agonists inhibit sympathetic outflow. patsnap.comif-pan.krakow.pl This sympatholytic effect is a key pathway through which this compound exerts its physiological actions. patsnap.com The hypotensive effects associated with compounds acting on these receptors can be mediated through the activation of central α2 receptors, leading to a decrease in renal sympathetic nerve activity, as well as through direct effects on peripheral receptors. nih.govif-pan.krakow.pl For instance, some α2-adrenoceptor agonists can stimulate diuresis and natriuresis by inhibiting the vasopressin-induced formation of cAMP in the kidney. if-pan.krakow.pl

Furthermore, the modulation of adrenergic receptors can influence inflammatory pathways. google.com Certain adrenergic receptor modulating compounds have been investigated for their ability to affect the production of inflammatory mediators like TNF-alpha, potentially through selective activation of the cAMP pathway over the beta-arrestin pathway. google.com

Receptor Subtype Selectivity (e.g., α2A vs. α2C, α2/I1)

A defining characteristic of this compound is its high selectivity for α2-adrenoceptors over I1-imidazoline receptors. nih.govnih.gov Radioligand binding studies have demonstrated that this compound is a highly selective α2-adrenoceptor ligand, with a reported α2/I1 selectivity ratio of 3879. nih.govacs.orgif-pan.krakow.plnih.gov This distinguishes it from "hybrid" or mixed-profile agonists like 7-Me-marsanidine, which exhibit significant affinity for both α2-adrenoceptors and I1-imidazoline receptors (α2/I1 selectivity ratio of 7.2). nih.govacs.orgnih.gov this compound's high selectivity makes it a valuable pharmacological tool for specifically investigating the role of α2-adrenergic receptors. if-pan.krakow.pl

Within the α2-adrenoceptor family, there are several subtypes, primarily α2A, α2B, and α2C. mdpi.com The long-lasting hypotensive effects of α2-agonists are generally attributed to the activation of the α2A receptor subtype. ptfarm.pl Research into fluorinated derivatives of this compound has provided further insight into subtype selectivity. For example, 6-fluoro-marsanidine was developed as an α2A subtype-specific ligand, showing a higher binding affinity for the α2A receptor (Kd = 33 nM) compared to the α2B (Kd = 72 nM) and α2C (Kd = 600 nM) subtypes. mdpi.com The cardiovascular effects of this compound derivatives have been shown to be attenuated by pretreatment with the α2A-adrenoceptor antagonist RX821002, further supporting the critical role of the α2A subtype in their mechanism of action. acs.org

The table below summarizes the binding affinities and selectivity of this compound and related compounds.

| Compound | Receptor/Site | Binding Affinity (Ki/Kd) | α2/I1 Selectivity Ratio | Reference |

| This compound | α2-adrenoceptor | Ki = 14.05 nM | 3879 | nih.govnih.gov |

| I1-imidazoline receptor | - | |||

| 7-Me-marsanidine | α2-adrenoceptor | Ki = 53.6 nM | 7.2 | nih.govnih.gov |

| I1-imidazoline receptor | - | |||

| 6-fluoro-marsanidine | α2A-adrenoceptor | Kd = 33 nM | - | mdpi.com |

| α2B-adrenoceptor | Kd = 72 nM | - | mdpi.com | |

| α2C-adrenoceptor | Kd = 600 nM | - | mdpi.com |

Computational Chemistry Approaches for Marsanidine Research

Molecular Docking and Ligand-Target Interaction Prediction for Marsanidine

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein) to form a stable complex. nih.gov For this compound, which is known to be a highly selective α2-adrenoceptor agonist, molecular docking is instrumental in elucidating its binding mode within the receptor's active site. nih.gov

The primary goals of docking this compound to the α2-adrenoceptor are:

Binding Pose Prediction: To determine the most likely three-dimensional arrangement of this compound within the receptor's binding pocket.

Interaction Analysis: To identify the specific amino acid residues that interact with this compound. These interactions, which can include hydrogen bonds, hydrophobic interactions, and ionic bonds, are critical for binding affinity and specificity. researchgate.net

Binding Affinity Estimation: To calculate a scoring function that estimates the binding free energy, which helps in ranking potential drug candidates. researchgate.net

The process involves using the 3D structure of the α2-adrenoceptor, which has become available through X-ray crystallography. osti.gov This structure-based approach allows for a detailed analysis of how this compound fits into the binding site and which functional groups on the molecule are key for its interaction. nih.govnih.gov By understanding these ligand-target interactions, researchers can rationalize its high selectivity and make informed decisions for designing new analogs. nih.gov

| Aspect | Description | Significance |

|---|---|---|

| Protein Target | α2-adrenoceptor crystal structure. osti.gov | Provides the 3D coordinates of the binding site for the docking calculation. |

| Ligand Preparation | Generation of a low-energy 3D conformation of the this compound molecule. | Ensures the ligand's starting geometry is energetically favorable. |

| Docking Algorithm | Uses search algorithms (e.g., Genetic Algorithm, Monte Carlo) to explore possible binding poses. researchgate.net | Determines the optimal spatial fit of the ligand in the protein's active site. |

| Scoring Function | Estimates the binding affinity (e.g., in kcal/mol) for each generated pose. researchgate.net | Ranks the poses and helps predict the strength of the protein-ligand interaction. |

| Post-Docking Analysis | Visualization and analysis of the best-scoring pose to identify key intermolecular interactions. | Reveals which amino acids are crucial for binding, guiding future drug design. |

Quantum Chemical Calculations for this compound (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. researchgate.net For this compound, DFT can provide a highly accurate description of its geometry and electron distribution, which are fundamental to its chemical behavior and interactions. physchemres.org

Key applications of DFT for this compound research include:

Geometry Optimization: Calculating the most stable 3D structure of the molecule in its ground state. dergipark.org.tr

Electronic Properties: Determining properties like dipole moment and molecular electrostatic potential (MEP). The MEP map visually indicates the electron-rich (negative potential) and electron-poor (positive potential) regions of this compound, highlighting sites prone to electrophilic or nucleophilic attack. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a smaller gap suggests higher reactivity. chalcogen.ro This analysis can help explain the charge-transfer interactions that occur when this compound binds to its biological target. chalcogen.ro

| Parameter | Description | Insight Provided |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. dergipark.org.tr | Provides the most accurate molecular structure for use in other computational methods. |

| HOMO Energy | Energy of the highest occupied molecular orbital. chalcogen.ro | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. chalcogen.ro | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. physchemres.org | Relates to the chemical reactivity and kinetic stability of this compound. chalcogen.ro |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. dergipark.org.tr | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

Molecular Dynamics Simulations of this compound-Protein Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. frontiersin.org MD simulations calculate the motion of atoms in the this compound-α2-adrenoceptor complex by solving Newton's equations of motion, providing insights into the stability and flexibility of the system in a simulated physiological environment. researchgate.netnih.gov

Key analyses from MD simulations include:

Stability of the Complex: The Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms is monitored over time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the pocket. mdpi.commdpi.com

Flexibility of Residues: The Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue in the protein. This analysis reveals which parts of the protein are rigid and which are flexible, highlighting regions that may undergo conformational changes upon ligand binding. mdpi.com

Interaction Dynamics: MD simulations allow for the analysis of specific interactions, such as hydrogen bonds, over the course of the simulation. This can reveal which interactions are stable and persistent versus those that are transient, providing a more accurate picture of the binding forces. mdpi.com

These simulations are computationally intensive but are invaluable for validating docking results and understanding the dynamic behavior that governs molecular recognition. frontiersin.orgnih.gov

| Goal | Analysis Metric | Information Gained |

|---|---|---|

| Assess Binding Stability | Root Mean Square Deviation (RMSD). mdpi.com | Confirms if the ligand maintains a stable pose in the binding site over time. |

| Evaluate Protein Flexibility | Root Mean Square Fluctuation (RMSF). mdpi.com | Identifies flexible and rigid regions of the receptor upon this compound binding. |

| Characterize Key Interactions | Hydrogen Bond Occupancy. mdpi.com | Quantifies the stability and persistence of specific hydrogen bonds between this compound and the receptor. |

| Analyze Conformational Changes | Radius of Gyration (Rg) | Measures the compactness of the protein, indicating any significant structural changes during the simulation. |

De Novo Design of this compound-like Molecules

De novo design refers to the computational creation of novel molecules from scratch. osti.gov Instead of modifying an existing molecule, these methods build new chemical structures, often using artificial intelligence and deep learning models. osti.govosti.gov For this compound, the goal would be to generate new molecules that retain the desired α2-adrenoceptor agonist activity but possess different structural scaffolds or improved properties.

The process often involves:

Training a Generative Model: A deep learning model, such as a variational autoencoder (VAE) or a recurrent neural network (RNN), is trained on a large library of known α2-adrenoceptor agonists. osti.gov The model "learns" the underlying chemical patterns and structural features required for activity.

Generating New Structures: The trained model is then used to generate new, unique molecular structures that are predicted to be active at the target receptor.

Filtering and Evaluation: The generated molecules are filtered based on drug-like properties (e.g., molecular weight, solubility) and then evaluated using methods like molecular docking and MD simulations to predict their binding affinity and stability.

This approach allows for the exploration of vast regions of chemical space, potentially leading to the discovery of highly novel and diverse drug candidates that would be difficult to conceive through traditional medicinal chemistry. osti.govnih.gov

Virtual Screening and High-Throughput Computational Approaches for this compound Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. rjpbr.comsci-hub.se This high-throughput approach can screen millions of compounds in a relatively short period, prioritizing a smaller, more manageable number for experimental testing. plos.orgdomainex.co.uk

There are two main types of virtual screening relevant to finding this compound analogs:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein (the α2-adrenoceptor). Large compound databases are computationally docked into the receptor's binding site, and the compounds are ranked based on their predicted binding scores. researchgate.net This is effective for discovering compounds with diverse chemical structures that are complementary to the binding pocket.

Ligand-Based Virtual Screening (LBVS): This method is used when a high-quality structure of the target is unavailable or as a complementary approach. It uses the structure of a known active ligand, like this compound, as a template. The algorithm searches for other molecules in a database that have a similar shape, size, or electrostatic properties to the template molecule. researchgate.net

Both methods significantly accelerate the hit identification phase of drug discovery by enriching the pool of candidate molecules with those that have a higher probability of being active. sci-hub.sedomainex.co.uk

| Approach | Requirement | Principle | Outcome |

|---|---|---|---|

| Structure-Based Virtual Screening | 3D structure of the α2-adrenoceptor. researchgate.net | Docks millions of compounds into the receptor's active site and scores their fit. plos.org | Identifies structurally diverse compounds that are predicted to bind to the target. |

| Ligand-Based Virtual Screening | Structure of an active ligand (this compound). researchgate.net | Searches for compounds with structural or chemical similarity to the known active ligand. | Identifies compounds that are structurally similar to this compound. |

Biophysical Characterization of Marsanidine and Its Interactions

Spectroscopic Techniques (e.g., UV-Vis Spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry is a versatile and non-destructive technique used for the quantitative analysis of organic compounds in solution. ijrpc.comwikipedia.orgtechnologynetworks.comdenovix.com It measures the absorption of ultraviolet and visible light by a sample, which is proportional to the concentration of the absorbing substance. wikipedia.org This method can be used to determine the concentration of marsanidine solutions and to monitor its stability under various conditions. nih.govtsmu.edu While specific UV-Vis absorption spectra for this compound are not detailed in the provided results, this technique is a standard method for such characterizations. ijrpc.com

Circular Dichroism (CD) spectroscopy has also been utilized to study the secondary structure of peptides that interact with this compound's biological targets, providing information on conformational changes upon binding. docksci.com

Calorimetric Methods for Interaction Thermodynamics (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions in solution. researchgate.netresearchgate.net It directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters such as the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. researchgate.net From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated.

While specific ITC data for the direct interaction of this compound with its receptors is not available in the provided search results, the technique has been used to study the binding of related guanidinium (B1211019) derivatives to carboxylates, demonstrating its applicability to understanding the forces driving molecular recognition. researchgate.net For example, studies on guanidinium-carboxylate interactions have shown that bidentate hydrogen bonding leads to significant, exothermic binding. researchgate.net ITC has also been employed to examine the binding of inhibitors to various enzymes, providing detailed thermodynamic profiles of these interactions. acs.org The application of ITC to this compound and its derivatives would yield valuable information on the enthalpic and entropic contributions to their receptor binding affinities.

Light Scattering Techniques (e.g., Dynamic Light Scattering, Static Light Scattering)

Light scattering techniques are instrumental in determining the size, molecular weight, and aggregation state of macromolecules and their complexes in solution. uni-tuebingen.denottingham.ac.uk

Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity over time, which are caused by the Brownian motion of particles. uni-tuebingen.de From these fluctuations, the diffusion coefficient can be calculated, which in turn provides the hydrodynamic radius (size) of the particles. DLS is particularly useful for assessing the size and polydispersity of nanoparticles and for detecting the formation of aggregates. tsmu.edudocksci.com For instance, DLS has been used to analyze the size of nanoparticles designed for drug delivery. docksci.com

Static Light Scattering (SLS) , on the other hand, measures the time-averaged intensity of scattered light as a function of scattering angle and concentration. uni-tuebingen.debrookhaveninstruments.com This information can be used to determine the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A2), which describes the interactions between particles in solution. uni-tuebingen.delsinstruments.ch SLS is a valuable tool for studying protein oligomerization and complex formation. nottingham.ac.uk While direct SLS or DLS studies on this compound itself are not detailed, these techniques are highly relevant for characterizing the interaction of this compound with its protein targets, such as G-protein coupled receptors, which can exist in various oligomeric states. unb.brresearchgate.net

| Parameter | Dynamic Light Scattering (DLS) | Static Light Scattering (SLS) |

| Primary Measurement | Fluctuations of scattered light intensity over time | Time-averaged scattered light intensity at various angles and concentrations |

| Information Obtained | Hydrodynamic radius (size), size distribution, polydispersity | Weight-average molecular weight (Mw), radius of gyration (Rg), second virial coefficient (A2) |

| Primary Application | Sizing of particles, detection of aggregation | Determination of molecular weight and particle interactions |

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.govyoutube.comwikipedia.org It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. youtube.com When the other molecule (the analyte) flows over the surface and binds to the ligand, the local refractive index changes, resulting in a measurable SPR signal. youtube.com This allows for the determination of association (ka) and dissociation (kd) rate constants, and subsequently the equilibrium dissociation constant (KD), which is a measure of binding affinity. wikipedia.orgevotec.com

SPR is a powerful tool for fragment-based drug discovery and for validating hits from primary screens. nih.gov It can be used to characterize the binding of small molecules like this compound to their protein targets. evotec.com While specific SPR data for this compound is not provided in the search results, the technique is widely applied in drug discovery to study drug-target interactions. evotec.comresearchgate.net

Bio-Layer Interferometry (BLI) is another label-free optical technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. Similar to SPR, this change is proportional to the number of molecules bound to the sensor surface, allowing for the real-time analysis of binding kinetics.

Thermal Shift Analysis (TSA) and Differential Scanning Fluorimetry (DSF) for Stability and Ligand Binding

Thermal Shift Assays (TSA), also known as Differential Scanning Fluorimetry (DSF) or Thermofluor, are used to determine the thermal stability of a protein. thermofisher.comwikipedia.orgcriver.com The principle is that the binding of a ligand, such as a drug molecule, often stabilizes a protein, leading to an increase in its melting temperature (Tm). wikipedia.org The Tm is the temperature at which 50% of the protein is unfolded. criver.com

In a typical DSF experiment, a protein is heated in the presence of a fluorescent dye that preferentially binds to the hydrophobic regions of the unfolded protein. thermofisher.com As the protein unfolds, the fluorescence signal increases, and the Tm can be determined from the resulting melting curve. thermofisher.com A positive shift in the Tm in the presence of a compound indicates binding and stabilization. criver.com

The Cellular Thermal Shift Assay (CETSA) is an adaptation of this technique that allows for the assessment of target engagement in a cellular environment. wikipedia.orgresearchgate.netnih.gov This method involves heating intact cells treated with a compound, followed by cell lysis and separation of soluble and aggregated proteins. researchgate.net The amount of soluble target protein at different temperatures is then quantified, typically by Western blotting. researchgate.net This technique provides evidence of direct target engagement within cells. nih.gov

| Technique | Principle | Information Gained |

| Thermal Shift Assay (TSA/DSF) | Measures the change in a protein's melting temperature (Tm) upon ligand binding using a fluorescent dye. | Ligand binding, protein stability, identification of stabilizing conditions. |

| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein by a ligand within intact cells. | In-cell target engagement, confirmation of direct binding in a physiological context. |

Microscale Thermophoresis (MST) for Molecular Interactions

Microscale Thermophoresis (MST) is a biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient. youtube.comyoutube.com This movement, known as thermophoresis, is sensitive to changes in a molecule's size, charge, and hydration shell. youtube.com Therefore, when a ligand binds to a fluorescently labeled target molecule, the complex's thermophoretic properties often change, leading to a detectable signal. youtube.com

In an MST experiment, a constant amount of a fluorescently labeled molecule is mixed with a dilution series of a non-labeled ligand. youtube.com The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. youtube.com By monitoring the change in fluorescence as a function of ligand concentration, a binding curve can be generated, from which the dissociation constant (KD) can be determined. youtube.com

MST is a powerful technique for quantifying a wide range of biomolecular interactions, from protein-protein to protein-small molecule interactions, in solution and with low sample consumption. youtube.comnanotempertech.com It has been used to characterize the binding of small molecule inhibitors to their targets. researchgate.net The application of MST to study the interaction of this compound with its receptors would provide valuable quantitative data on their binding affinities.

Preclinical in Vitro and in Vivo Pharmacological Studies of Marsanidine

In Vitro Assays for Marsanidine Target Engagement and Selectivity

In vitro studies, which are conducted in a controlled environment outside of a living organism, have been crucial in identifying the primary molecular targets of this compound. news-medical.net These assays are essential for understanding a compound's mechanism of action at the most basic level.

Research has shown that this compound is a highly selective α2-adrenoceptor ligand. nih.gov In competitive binding assays, this compound demonstrated a significantly higher affinity for α2-adrenoceptors compared to I1-imidazoline receptors, with a reported α2/I1 selectivity ratio of 3879. nih.gov This high degree of selectivity suggests that the pharmacological effects of this compound are predominantly mediated through its interaction with α2-adrenoceptors.

Functional assays, such as the [35S]GTPγS binding assay, have further characterized this compound as a partial agonist at α2-adrenergic receptors. researchgate.net The introduction of a fluorine atom into the indazole ring of this compound was found to reduce both its binding affinity and its selectivity for α2-adrenoceptors over I1-imidazoline binding sites. researchgate.net Specifically, 6-fluoro-marsanidine and 7-fluoro-marsanidine were identified as the most selective ligands for the α2-adrenoceptor. researchgate.net

Below is a table summarizing the binding affinity of this compound and its derivatives.

Table 1: Binding Affinity of this compound and its Derivatives

| Compound | α2-Adrenoceptor Affinity (Ki, nM) | I1-Imidazoline Receptor Affinity (Ki, nM) | α2/I1 Selectivity Ratio |

|---|---|---|---|

| This compound | 1.9 | 7370 | 3879 |

This table presents a summary of the in vitro binding affinities of this compound and its methylated derivative to α2-adrenoceptors and I1-imidazoline receptors.

Pharmacodynamic Evaluation of this compound

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body. For this compound, preclinical pharmacodynamic studies have primarily investigated its effects on the cardiovascular and renal systems.

Studies in anesthetized rats have demonstrated that this compound influences renal function by promoting both diuresis (increased urine production) and natriuresis (increased sodium excretion). nih.govresearchgate.net When administered intravenously to rats, this compound induced a significant increase in both urine output and sodium excretion within 40 minutes of administration. nih.govresearchgate.net This effect is thought to be mediated, at least in part, by a decrease in renal sympathetic nerve activity, which is a consequence of its central α2-adrenoceptor agonism. nih.gov

A comparative study with its analog, 7-Me-marsanidine, revealed that while both compounds increase diuresis and natriuresis, the effect of 7-Me-marsanidine was more potent. nih.gov This difference is likely attributable to 7-Me-marsanidine's mixed α2-adrenoceptor/I1-imidazoline receptor agonist profile, suggesting that I1-imidazoline receptors may also play a role in the regulation of renal function. nih.gov

The table below shows the diuretic and natriuretic effects of this compound in rats.

Table 2: Renal Effects of this compound in Anesthetized Rats

| Treatment | Urine Output (µL/min) | Sodium Excretion (µmol/min) |

|---|---|---|

| Control | Baseline | Baseline |

| This compound (100 µg/kg i.v.) | Significant increase over control | Significant increase over control |

This table summarizes the observed effects of intravenously administered this compound and 7-Me-marsanidine on urine output and sodium excretion in rats compared to a control group.

Pharmacokinetic (ADME) Characterization of this compound

Pharmacokinetics describes the movement of a drug into, through, and out of the body—the processes of absorption, distribution, metabolism, and excretion (ADME).

Specific details on the oral absorption and systemic distribution of this compound are not extensively documented in the available literature. However, intravenous administration in preclinical studies ensures complete bioavailability, allowing for direct assessment of its distribution and elimination characteristics. Following administration, a drug's distribution is influenced by factors such as blood flow, tissue binding, and its ability to cross biological membranes.

For the radiolabeled analog, 6-[18F]fluoro-marsanidine, in vivo biodistribution studies in rats and mice showed high levels of radioactivity in the kidney, urine, and small intestine. researchgate.net This indicates that the tracer and its metabolites are distributed to these organs.

The metabolic stability of a drug is a critical determinant of its duration of action and potential for drug-drug interactions. nuvisan.com In vitro studies using liver microsomes or hepatocytes are commonly employed to assess a compound's susceptibility to metabolism. nuvisan.com

Studies on 6-[18F]fluoro-marsanidine revealed that the compound undergoes very rapid metabolism in both rats and mice. researchgate.net Analysis identified the presence of metabolites that are capable of crossing the blood-brain barrier. researchgate.net This rapid metabolism suggests that the parent compound may have a short half-life in these species. The identification of metabolites is crucial for understanding the complete pharmacological and toxicological profile of a drug candidate. admescope.com

The excretion of a drug and its metabolites from the body is the final step in its pharmacokinetic journey. The primary routes of excretion are typically through the kidneys (urine) and the liver (bile and feces).

In Vivo Studies in Animal Models (e.g., rats, α2A-knockout mice)

In vivo studies of this compound and its derivatives have been conducted in various animal models, including rats and α2A-adrenoceptor knockout (α2A-KO) mice, to characterize its pharmacological effects and potential as a therapeutic agent. researchgate.netnih.govnih.gov These studies are crucial for understanding how the compound behaves in a living organism.

One area of investigation has been the effect of this compound and its analog, 7-methylthis compound, on pupil diameter in anesthetized rats. nih.gov This mydriasis model is a well-established method for assessing the in vivo activity of α2-adrenergic receptor agonists. nih.gov The results indicated that both this compound and 7-methylthis compound produced significant mydriatic effects. nih.govresearchgate.net When compared to clonidine, a reference α2-adrenoceptor agonist, both compounds demonstrated notable activity. nih.gov The mydriatic effects of these imidazoline (B1206853) derivatives are believed to be mediated by the stimulation of α2D-adrenoceptors in the brain. nih.govresearchgate.net

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radioactive tracers to visualize and measure metabolic processes in the body. nih.govwikipedia.org In the context of this compound research, a fluorinated analog, 6-[¹⁸F]Fluoro-marsanidine, was synthesized and evaluated as a potential PET tracer for imaging α2A-adrenoceptors in the brain. researchgate.netnih.govutupub.fi The development of such a tracer would be valuable for studying the role of these receptors in various neurological and psychiatric disorders.

The synthesis of 6-[¹⁸F]Fluoro-marsanidine was achieved through electrophilic F-18 fluorination. researchgate.netnih.gov The resulting tracer had a radiochemical purity of over 99%. researchgate.netnih.gov Preclinical evaluation of this tracer was performed in Sprague Dawley rats and in both wild-type and α2A-knockout mice. researchgate.netnih.gov

PET imaging studies with 6-[¹⁸F]Fluoro-marsanidine in rats and mice were conducted to determine its distribution in the brain. researchgate.netnih.gov Blocking studies were also performed by pretreating the animals with medetomidine, a non-selective α2-agonist, to assess the specificity of the tracer for its target. researchgate.netnih.gov These studies showed reduced uptake of the tracer in brain regions rich in α2A-adrenoceptors in the pretreated animals, indicating specific binding. researchgate.netnih.gov However, the research concluded that 6-[¹⁸F]Fluoro-marsanidine was not suitable for in vivo imaging of α2A-adrenoceptors in rodents. nih.gov This was due to its rapid metabolism, the presence of brain-penetrating labeled metabolites, and high non-specific uptake in the brains of both rats and mice. researchgate.netnih.gov

Table 1: Properties of 6-[¹⁸F]Fluoro-marsanidine PET Tracer

Ex vivo autoradiography is a technique used to visualize the distribution of a radiolabeled compound in tissues after it has been administered to an animal. nih.gov This method provides a high-resolution map of where the compound has accumulated. In the preclinical evaluation of 6-[¹⁸F]Fluoro-marsanidine, ex vivo brain autoradiography was performed in both rats and mice to complement the in vivo PET imaging studies. researchgate.netnih.govthno.orgresearchgate.net

The results from the ex vivo autoradiography confirmed the findings of the in vivo studies. researchgate.netnih.gov Specifically, there was a lower uptake of the radiotracer in the brains of α2A-knockout mice compared to their wild-type counterparts, further supporting the α2A-adrenoceptor selectivity of the compound. researchgate.netnih.gov The autoradiographs visually demonstrated the reduced binding in the brains of the knockout mice. researchgate.net

Table 2: Compound Names Mentioned

Advanced Analytical Methodologies for Marsanidine Research

Chromatographic Techniques (e.g., UPLC-MS/MS for quantification)

Chromatographic techniques are fundamental in the analytical research of pharmaceuticals for identifying, quantifying, and purifying individual components from a mixture. mt.com For a compound like Marsanidine, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) stands out as a powerful and highly sensitive method for quantification. mdpi.comwaters.com

UPLC-MS/MS methods are favored for their high sensitivity, selectivity, and speed, making them ideal for pharmacokinetic studies where low concentrations of a drug and its metabolites need to be accurately measured in complex biological samples like plasma or tissue homogenates. mdpi.comnih.gov The UPLC system utilizes columns with smaller particle sizes (typically under 2 μm), which provides higher resolution, greater peak capacity, and reduced analysis time compared to traditional High-Performance Liquid Chromatography (HPLC). mt.commdpi.com

The coupling of UPLC with a tandem mass spectrometer (MS/MS) allows for highly selective detection and quantification. waters.com The mass spectrometer can be set to monitor specific precursor-to-product ion transitions for this compound, which minimizes interference from other components in the matrix. This technique, known as Multiple Reaction Monitoring (MRM), ensures high specificity and sensitivity, often reaching lower limits of quantification (LLOQs) in the sub-ng/mL range. waters.comwaters.com A comparative pharmacodynamic analysis of imidazoline (B1206853) compounds, including this compound, has utilized chromatography-mass spectrometry techniques to evaluate their presence in rats. researchgate.net

The general workflow for quantifying this compound in a biological sample using UPLC-MS/MS involves:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma) using methods like protein precipitation or liquid-liquid extraction. nih.gov

Chromatographic Separation: Injection of the extracted sample into the UPLC system, where this compound is separated from other components on a reverse-phase column. nih.gov

Ionization: The eluent from the column is directed to the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where this compound molecules are charged.

Mass Analysis: The charged molecules are fragmented, and specific fragments are detected by the MS/MS analyzer, allowing for precise quantification. science24.com

| Parameter | Technique | Advantage | Application in this compound Research |

| Quantification | UPLC-MS/MS | High sensitivity, specificity, and rapid analysis. mdpi.comwaters.comwaters.com | Measuring concentrations in plasma and tissues for pharmacokinetic studies. nih.gov |

| Separation | UPLC | Higher resolution and shorter run times compared to HPLC. mt.com | Efficient separation from metabolites and endogenous compounds. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Highly selective detection through specific ion monitoring. waters.com | Accurate quantification with minimal matrix interference. science24.com |

Mass Spectrometry-Based Approaches for this compound Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization of novel compounds like this compound and its derivatives. researchgate.net High-Resolution Mass Spectrometry (HRMS), particularly with techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for confirming its chemical structure. researchgate.net

When coupled with liquid chromatography (LC-MS), it becomes a powerful technique for metabolite profiling. science24.com As this compound is metabolized in the body, LC-MS/MS can be used to separate and identify the various metabolic products. By analyzing the fragmentation patterns (MS/MS spectra) of the metabolites and comparing them to the parent drug, researchers can elucidate the metabolic pathways.

Key applications of mass spectrometry in this compound characterization include:

Molecular Weight Confirmation: Determining the precise molecular weight to confirm the identity of newly synthesized this compound or its analogs.

Structural Elucidation: Analyzing the fragmentation patterns to gain insight into the compound's structure.

Metabolite Identification: Identifying the products of biotransformation in in-vitro and in-vivo studies.

| MS Technique | Information Provided | Relevance to this compound |

| High-Resolution MS (HRMS) | Accurate mass measurement, elemental composition. researchgate.net | Confirms the chemical formula of this compound and its analogs. |

| Tandem MS (MS/MS) | Fragmentation patterns, structural information. science24.com | Helps elucidate the structure and identify metabolites. |

| LC-MS/MS | Separation and identification of components in a mixture. science24.com | Used for profiling metabolites of this compound in biological samples. |

Automation and High-Throughput Analytical Screening for this compound and Analogs

The discovery of new ligands with improved affinity and selectivity profiles often involves the synthesis and evaluation of a large number of analogs. scispace.com Automation and high-throughput screening (HTS) methods are essential for efficiently managing this process. In the context of this compound research, these approaches can rapidly assess the affinity of new analogs for α-adrenoceptors and imidazoline binding sites. scispace.com

Radioligand binding assays are a common HTS method. In these assays, a series of newly synthesized compounds, such as fluorinated derivatives of this compound, are tested for their ability to displace a radiolabeled ligand from its receptor. scispace.com This allows for the rapid determination of the binding affinities (Ki values) of many compounds simultaneously.

More recently, in silico methods and deep learning models have emerged as powerful HTS tools. osti.govnih.gov These computational approaches can predict the biological activity of thousands of molecules before they are synthesized. nih.govresearchgate.net By creating models based on the structures of known active compounds, researchers can screen large virtual libraries of molecules to identify promising candidates for synthesis and further testing, saving significant time and resources. osti.gov For instance, deep learning models can be trained to predict the blood pressure-lowering activity of compounds, which is a key characteristic of this compound and its analogs. nih.gov

Advanced Techniques for Molecular Characterization of this compound

Beyond mass spectrometry, other advanced analytical techniques are employed to achieve a complete molecular characterization of this compound. These methods provide detailed information about the three-dimensional structure and electronic properties of the molecule.

Single-Crystal X-ray Diffraction: This is a powerful technique for determining the precise three-dimensional atomic arrangement of a compound in its crystalline state. researchgate.net For guanidine-derived ligands similar to this compound, X-ray diffraction analysis can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net This structural insight is invaluable for understanding how this compound interacts with its biological targets at the molecular level.

Computational Modeling: Techniques like molecular docking are used to simulate the interaction between a ligand (this compound) and its receptor (e.g., α2-adrenoceptor). researchgate.net These simulations can predict the binding pose and affinity, providing insights that complement experimental data and guide the design of new, more potent analogs.

Future Directions in Marsanidine Research

Integration of Computational and Experimental Approaches for Marsanidine Optimization

The optimization of lead compounds like this compound is increasingly reliant on a synergistic approach that combines computational modeling with empirical experimental validation. This integration allows for a more rational and efficient design of new molecules with improved pharmacological profiles.

Future efforts will likely focus on leveraging computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) calculations. QSAR models can help identify the key physicochemical, electronic, and structural features required for high-affinity binding to α2-adrenoceptors and selectivity against imidazoline (B1206853) I1 receptors. researchgate.net For instance, computational studies on related imidazoline compounds have indicated that factors like distribution coefficient, molar refractivity, and the charge on nitrogen atoms in the heterocyclic moiety are crucial for binding affinity. researchgate.net

Molecular docking simulations can provide insights into the binding modes of this compound and its analogs within the receptor's active site. researchgate.net This can elucidate why certain substitutions, such as the methyl group in 7-Me-marsanidine, drastically alter the selectivity profile. By predicting how structural modifications will affect receptor interaction, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. For example, computational analysis can be used to design analogs with specific conformational constraints to probe the optimal geometry for receptor recognition. acs.org

These computational predictions must be validated through rigorous experimental testing. Radioligand binding assays will remain the gold standard for determining the binding affinity and selectivity of newly synthesized compounds. drugbank.com The experimental data generated from these assays can then be fed back into the computational models, refining their predictive power in an iterative cycle of design, synthesis, and testing. This integrated approach was instrumental in the development of fluorinated this compound analogs, where computational design guided the synthesis of ligands with specific properties for potential use as PET radiotracers. scispace.commdpi.com

Exploration of Novel this compound Analogs for Enhanced Selectivity

A primary goal in this compound research is the development of novel analogs with enhanced selectivity for specific receptor subtypes, which could lead to more targeted therapeutic effects. This compound itself is distinguished by its high selectivity for α2-adrenoceptors over I1 imidazoline receptors, with a selectivity ratio of 3879. if-pan.krakow.placs.org In contrast, its analog 7-Me-marsanidine is a mixed α2/I1 agonist with a selectivity ratio of just 7.2, demonstrating that small structural changes can dramatically shift the pharmacological profile. if-pan.krakow.plresearchgate.net

Future research will focus on several strategies for creating novel analogs:

Substitution on the Indazole Ring: Systematic substitution at various positions of the indazole ring with different functional groups (e.g., chloro, fluoro, methyl) has been shown to influence both binding affinity and selectivity. researchgate.netptfarm.pl For example, the introduction of fluorine into the indazole ring of this compound was found to reduce binding affinity but resulted in highly α2-AR-selective ligands like 6-fluoro-marsanidine and 7-fluoro-marsanidine. mdpi.comresearchgate.net Further exploration of halogenated derivatives is a promising avenue. scispace.com

Positional Isomerism: The synthesis of positional analogues, where the (imidazolidin-2-yl)imino group is attached to a different position on the indazole ring, has yielded compounds with distinct properties. A series of 3-[(4,5-dihydroimidazolidin-2-yl)imino]indazoles, synthesized as positional analogues of this compound, displayed nanomolar affinity for α2-adrenoceptors and high α2/I1 selectivity ratios. drugbank.com

Bioisosteric Replacement: Replacing the indazole core with other heterocyclic scaffolds, such as indole, has also been explored. This led to the synthesis of 1-[(imidazolidin-2-yl)imino]-1H-indole analogues which displayed moderate to high affinities for α1- and α2-adrenoceptors. researchgate.net

The table below summarizes the receptor binding profiles of this compound and some of its key analogs, illustrating the impact of structural modifications on selectivity.

| Compound | Key Structural Modification | α2-AR Affinity (Ki, nM) | I1-R Affinity (Ki, nM) | α2/I1 Selectivity Ratio | Reference |

|---|---|---|---|---|---|

| This compound | Parent Compound (1-[(imidazolidin-2-yl)imino]indazole) | 14 | > 10,000 | 3879 | if-pan.krakow.placs.org |

| 7-Me-marsanidine | Methyl group at position 7 | 53 | 380 | 7.2 | if-pan.krakow.pl |

| Compound 4c | Positional Isomer (3-imino) with 4-chloro group | 15.9 | 1830 | 115 | drugbank.com |

| Compound 4d | Positional Isomer (3-imino) with 4-methyl group | 22.6 | 15600 | 690 | drugbank.com |

This ongoing exploration is crucial for developing compounds with precisely tuned activity, potentially separating desired therapeutic actions from unwanted side effects by targeting specific adrenoceptor subtypes (e.g., α2A, α2B, α2C) or by modulating the relative activity at α2 versus I1 receptors. mdpi.com

Development of Advanced In Vitro Models for this compound Studies

While radioligand binding assays are fundamental for determining receptor affinity, future research requires the adoption of more advanced in vitro models to provide a deeper understanding of the functional consequences of receptor binding. These models can bridge the gap between simple binding affinity and physiological response, offering better predictive validity for in vivo outcomes.

Currently, the characterization of this compound analogs relies heavily on binding assays and subsequent in vivo testing in animal models, such as anesthetized rats, to measure cardiovascular parameters. if-pan.krakow.plptfarm.pl While essential, these approaches can be supplemented with more sophisticated in vitro systems:

Cell-Based Functional Assays: Moving beyond binding, functional assays in engineered cell lines that express specific receptor subtypes (e.g., α2A, α2B, α2C-adrenoceptors) are critical. These assays can quantify a compound's efficacy (i.e., whether it is a full or partial agonist) by measuring downstream signaling events, such as changes in cyclic AMP (cAMP) levels, calcium mobilization, or receptor internalization. drugbank.com Evidence suggests that some this compound analogs act as partial agonists at α2A-adrenoceptors. drugbank.com

High-Throughput Screening (HTS): As libraries of new this compound analogs grow, HTS platforms incorporating these functional assays will be necessary to efficiently screen large numbers of compounds for desired activity and selectivity profiles.

Advanced Cellular Models: Future studies could employ more physiologically relevant models, such as primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons or cardiomyocytes. These models better represent the complex cellular environment in which the target receptors operate.

Organ-on-a-Chip Technology: Microfluidic devices that simulate the function of organs, such as a "brain-on-a-chip" or "heart-on-a-chip," could provide a powerful platform for studying the effects of this compound analogs on tissue-level physiology in a controlled in vitro setting.

The table below outlines various in vitro models and their applications in the context of this compound research.

| Model Type | Key Parameter Measured | Research Application for this compound |

|---|---|---|

| Radioligand Binding Assays | Binding Affinity (Ki) and Receptor Occupancy | Determine affinity and selectivity of new analogs for α2-AR vs. I1-R. drugbank.com |

| Cell-Based Functional Assays (e.g., cAMP) | Agonist/Antagonist Activity, Potency (EC50), Efficacy | Characterize the functional activity of analogs at specific receptor subtypes. drugbank.com |

| High-Content Imaging | Receptor Trafficking, Cellular Morphology | Investigate receptor desensitization and downstream cellular effects. |

| iPSC-Derived Cellular Models | Electrophysiology, Network Activity | Study effects on human cell types (e.g., neurons, cardiomyocytes) in a more relevant genetic background. |

| Organ-on-a-Chip | Tissue-Level Function, Barrier Permeability (e.g., BBB) | Predict organ-level responses and assess blood-brain barrier penetration for CNS-targeted analogs. scispace.com |

By embracing these advanced models, researchers can gain a more nuanced understanding of this compound's pharmacology, accelerating the discovery and development of next-generation receptor modulators.

Q & A

Q. What are the key structural features of Marsanidine that contribute to its α2A-adrenoceptor selectivity?

this compound’s imidazoline core and fluorine substitution at the 6-position are critical for subtype selectivity. Fluorination enhances binding affinity for α2A-adrenoceptors (33 nM) compared to α2B (72 nM) and α2C (600 nM) subtypes. Structural optimization involves Selectfluor bis(triflate) for site-specific fluorination, followed by radioligand binding assays using [³H]RS-79948-197 to validate selectivity .

Q. How is this compound synthesized and characterized in preclinical studies?